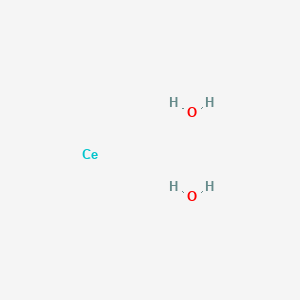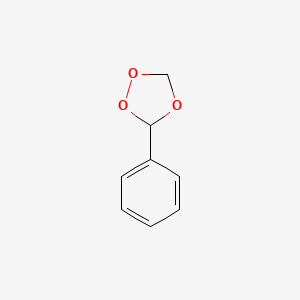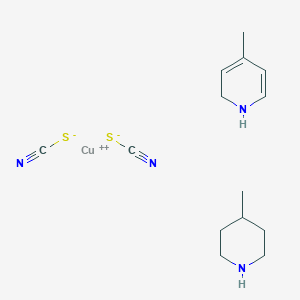
Cerium--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium–water (1/2) is a compound formed by the reaction of cerium with water. Cerium is a rare earth element, part of the lanthanide series, and is known for its various oxidation states, primarily +3 and +4. The compound cerium–water (1/2) is significant due to its unique chemical properties and its applications in various fields such as catalysis, environmental remediation, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium–water (1/2) can be synthesized through the reaction of cerium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 2 \text{Ce} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Ce(OH)}_3 (s) + 3 \text{H}_2 (g) ]
Industrial Production Methods
Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnasite and monazite. The extracted cerium is then subjected to various chemical processes to obtain cerium hydroxide, which can further react with water to form cerium–water (1/2).
Chemical Reactions Analysis
Types of Reactions
Cerium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Cerium can be oxidized from +3 to +4 oxidation state.
Reduction: Cerium can be reduced from +4 to +3 oxidation state.
Substitution: Cerium can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving cerium–water (1/2) include acids, bases, and oxidizing agents. For example, cerium reacts with dilute sulfuric acid to form cerium sulfate and hydrogen gas: [ 2 \text{Ce} (s) + 3 \text{H}_2\text{SO}_4 (aq) \rightarrow 2 \text{Ce}^{3+} (aq) + 3 \text{SO}_4^{2-} (aq) + 3 \text{H}_2 (g) ]
Major Products
The major products formed from reactions involving cerium–water (1/2) include cerium hydroxide, cerium oxide, and various cerium salts depending on the reagents used.
Scientific Research Applications
Cerium–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental catalysis.
Biology: Employed in biological studies due to its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic applications, including wound healing and as an antibacterial agent.
Industry: Utilized in the production of ceramics, glass polishing, and as a component in fuel cells and batteries.
Mechanism of Action
The mechanism of action of cerium–water (1/2) involves the reversible conversion between cerium’s +3 and +4 oxidation states. This redox cycling allows cerium to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cerium–water (1/2) include other cerium compounds such as cerium oxide (CeO2), cerium chloride (CeCl3), and cerium sulfate (Ce(SO4)2).
Uniqueness
Cerium–water (1/2) is unique due to its ability to undergo redox cycling between +3 and +4 oxidation states, which is not commonly observed in other lanthanides. This property makes it particularly valuable in applications requiring redox reactions, such as catalysis and environmental remediation.
Properties
CAS No. |
23172-39-6 |
|---|---|
Molecular Formula |
CeH4O2 |
Molecular Weight |
176.147 g/mol |
IUPAC Name |
cerium;dihydrate |
InChI |
InChI=1S/Ce.2H2O/h;2*1H2 |
InChI Key |
NDINIXHHFVAUEE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)


![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)



